![molecular formula C12H14N2 B2441935 N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine CAS No. 1211512-65-0](/img/structure/B2441935.png)
N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine
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Description
Synthesis Analysis
The synthesis of pyrrole derivatives, which “N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine” is likely a part of, involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties. This suggests that they could be used in the development of treatments for HIV .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. This means that they could potentially be used in the treatment of conditions caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties. This makes them potentially useful in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents. For example, several novel N’-((2-phenyl-1H-indol-3-yl)methylene) substituted phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and screened for their in vitro antimycobacterial activity .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties. This suggests that they could be used in the development of treatments for diabetes .
properties
IUPAC Name |
N-methyl-1-(1-phenylpyrrol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-13-10-12-8-5-9-14(12)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZVNMHTVTSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine |
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